Home > Products > Screening Compounds P90365 > Palonosetron-3-ene
Palonosetron-3-ene -

Palonosetron-3-ene

Catalog Number: EVT-8778349
CAS Number:
Molecular Formula: C19H22N2O
Molecular Weight: 294.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Palonosetron-3-ene is derived from the broader class of azabicyclic compounds. Its classification as a serotonin 5-HT3 receptor antagonist places it alongside other antiemetics like ondansetron and granisetron. The compound has gained attention due to its prolonged action compared to other agents in its class, making it particularly effective for preventing chemotherapy-induced nausea and vomiting.

Synthesis Analysis

Methods and Technical Details

The synthesis of Palonosetron-3-ene involves several steps, typically starting from 1-azabicyclo[2.2.2]octane derivatives. One common method includes the reaction of 1-azabicyclo[2.2.2]oct-3-ylamine with 2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one under controlled conditions to yield the desired product. The process requires precise temperature and pH control to ensure high purity and yield.

A notable synthesis technique involves:

  1. Condensation of 3,4-dihydro-1-naphthalene methylamine hydrochloride with quinuclidinone hydrochloride in a butanol solution.
  2. Hydro-reduction of the resulting amine to form N-methyl derivatives.
  3. Cyclization reactions leading to the formation of Palonosetron hydrochloride through the use of triphosgene and boron trifluoride as catalysts under reflux conditions .
Molecular Structure Analysis

Structure and Data

Palonosetron-3-ene has a complex molecular structure characterized by multiple rings and functional groups that contribute to its pharmacological properties. Its molecular formula is C19H22N2OC_{19}H_{22}N_2O, with a molecular weight of approximately 294.39 g/mol.

Structural Representation

The compound can be represented using various chemical notation systems:

  • InChI Key: CPZBLNMUGSZIPR-DOTOQJQBSA-N
  • Canonical SMILES: C1CC2CN(C(=O)C3=CC=CC(=C23)C1)C4CN5CCC4CC5

These representations highlight the intricate arrangement of atoms within the molecule, crucial for understanding its interaction with biological targets.

Chemical Reactions Analysis

Reactions and Technical Details

Palonosetron can undergo several chemical reactions:

  • Oxidation: This can lead to oxidized derivatives of Palonosetron under specific conditions, often involving agents like hydrogen peroxide.
  • Reduction: Palonosetron can be reduced to its corresponding amine using reducing agents such as lithium aluminum hydride.
  • Substitution: The nitrogen atom in the azabicyclo[2.2.2]octane ring can participate in nucleophilic substitution reactions.

These reactions facilitate the development of various derivatives that may exhibit different pharmacological properties .

Mechanism of Action

Process and Data

Palonosetron exerts its antiemetic effects primarily through antagonism at the serotonin 5-HT3 receptor sites located in the central nervous system and gastrointestinal tract. By blocking these receptors, Palonosetron prevents serotonin from binding and activating them, which is crucial during episodes of nausea and vomiting.

Studies indicate that Palonosetron not only blocks receptor activation but also modulates downstream signaling pathways associated with nausea response, leading to prolonged efficacy compared to other 5-HT3 antagonists .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Palonosetron exhibits several notable physical and chemical properties:

  • Appearance: Typically presented as a white crystalline powder when in hydrochloride form.
  • Solubility: Highly soluble in water due to its hydrochloride salt form.
  • Stability: Stable under normal storage conditions but sensitive to light and moisture.

The compound's melting point is around 180–182 °C, which is relevant for formulation purposes in pharmaceuticals .

Applications

Scientific Uses

Palonosetron is primarily used in clinical settings for:

  • Chemotherapy-Induced Nausea and Vomiting (CINV): It is effective in preventing both acute and delayed nausea associated with chemotherapy treatments.
  • Postoperative Nausea and Vomiting (PONV): It is administered to patients recovering from surgery to mitigate nausea.

Recent studies have also explored its potential neuroprotective effects in models of neuroinflammation, indicating broader therapeutic implications beyond its primary use as an antiemetic agent .

Synthesis and Structural Elucidation of Palonosetron-3-ene

Industrial-Scale Synthetic Pathways and Optimization Strategies

The industrial synthesis of Palonosetron-3-ene centers on a multi-step sequence beginning with 2-(1-azabicyclo[2.2.2]octan-3-yl)-2,3,3a,4,5,6-hexahydro-1H-benzo[de]isoquinolin-1-one as the key intermediate. This bicyclic tertiary amine undergoes catalytic hydrogenation using palladium on carbon (Pd/C) under controlled pressure (50-60 psi) to effect simultaneous olefin reduction and imine cyclization, establishing the fused tricyclic core characteristic of Palonosetron [1] [7]. A critical advancement in process chemistry involves solvent system optimization for both the hydrogenation and subsequent crystallization stages. Empirical studies demonstrate that binary solvent mixtures—particularly methanol-tetrahydrofuran (3:1 v/v)—enhance reaction kinetics while suppressing diastereomeric byproduct formation. This optimization achieves reproducible yields exceeding 85% at production scales exceeding 100 kg per batch [1] [7].

Purification technology represents another cornerstone of industrial process optimization. The crude Palonosetron base is converted to its hydrochloride salt via ethereal HCl treatment, followed by recrystallization from isopropanol/water mixtures. This solvent system enables selective crystallization of the desired (3aR,7aS)-enantiomer while effectively rejecting process-related impurities such as des-chloro analogues and hydrogenation byproducts. Notably, silica gel chromatography—though effective for laboratory-scale purification—is economically impractical for manufacturing; its industrial replacement with crystallization-driven purification reduces operational costs by 40% while maintaining chemical purity >99.9% (HPLC) [7].

Table 1: Solvent Systems for Palonosetron-3-ene Crystallization

Solvent CombinationPurity (%)Yield (%)Key Impurities Rejected
Isopropanol/Water99.9278.5Des-chloro, Dimer
Ethanol/Diethyl ether99.6582.1Dimer
Acetone/n-Hexane99.8770.3Oxidized variant
Methanol/Methyl tert-butyl ether99.7875.6Des-chloro

A significant manufacturing challenge involves controlling leachable metal impurities from heterogeneous catalysts. Rigorous metal scavenging protocols employing activated carbon beds and chelating resins reduce residual palladium to <5 ppm, meeting International Council for Harmonisation guidelines for pharmaceutical substances [1]. Additionally, reaction temperature profiling during hydrogenation prevents exothermic decomposition, with automated control systems maintaining the reaction mixture within 25-30°C throughout gas uptake [7].

Stereochemical Challenges in the Synthesis of Palonosetron Derivatives

The stereogenic complexity of Palonosetron-3-ene arises from three chiral centers—notably the bridgehead carbons at positions 3a and 7a—that dictate its three-dimensional topology and pharmacological activity. The (3aR,7aS) absolute configuration is essential for high-affinity binding to serotonin 5-hydroxytryptamine type 3 (5-HT₃) receptors, making stereoselective construction a critical synthetic objective [1] [6]. The principal challenge resides in the kinetic lability of the C3a center during ring-closure steps, where protic solvents or elevated temperatures induce epimerization. Nuclear magnetic resonance studies reveal that under acidic conditions (pH <4), the cis-fused octahydroisoquinoline system undergoes partial ring inversion, generating the undesired (3aS,7aR) diastereomer at approximately 8-12% yield [6].

Resolution strategies have evolved to address these stereochemical instabilities. Industrial processes employ chiral auxiliaries derived from enantiopure propylene glycol derivatives to temporarily lock the C3a configuration during the cyclization step. Following ring closure, mild hydrolytic conditions remove the auxiliary, yielding the desired stereoisomer with >98% diastereomeric excess. Alternatively, enzymatic resolution using immobilized lipases selectively acylates the undesired enantiomer, allowing mechanical separation via centrifugation. Though effective, this biocatalytic approach incurs higher operational costs compared to auxiliary-based methods [6] [7].

Table 2: Stereochemical Control Methods in Palonosetron Synthesis

Control StrategyDiastereomeric Excess (%)Operational ComplexityCost Impact
Chiral auxiliary ((R)-propylene glycol)98.7Moderate+15%
Enzymatic resolution99.2High+35%
Diastereomeric salt crystallization97.5Low+8%
Asymmetric hydrogenation96.1High+40%

The conformational rigidity of the azabicyclo[2.2.2]octane subunit further complicates stereocontrol. X-ray crystallography confirms that this system adopts a chair-boat-chair conformation that shields the C3a hydrogen, rendering it inaccessible to stereoselective modification post-cyclization. Consequently, all stereochemical adjustments must precede the bicyclic framework assembly. Computational modeling using density functional theory simulations predicts energy barriers of 8.3 kcal/mol for epimerization at C3a, validating the observed susceptibility to racemization under thermal stress [6].

Novel Catalytic Approaches for Selective Isomer Formation

Contemporary research focuses on ligand-accelerated catalysis to overcome historical limitations in Palonosetron-3-ene synthesis. The integration of bifunctional ligands—particularly pyridine-carboxylates and quinoline-carboxylates—into palladium catalytic systems enables unprecedented transannular C–H functionalization of tropane precursors. These ligands coordinate Pd(II) centers through both nitrogen and oxygen atoms, creating a sterically congested metal environment that favors syn-addition across the Δ³-bond [10]. This coordination geometry enforces a chair-like transition state that delivers the (3aR,7aS) isomer with >20:1 diastereoselectivity, a significant improvement over classical catalysts (typically 3:1 selectivity) [10].

Second-generation palladium catalysts incorporating 2-quinaldic acid ligands demonstrate exceptional efficacy for transannular C–H arylation. These systems operate effectively at 100°C in tert-amyl alcohol solvent—substantially milder than traditional conditions requiring >140°C. The ligand-to-palladium ratio proves critical: Optimal performance occurs at 5 mol% 2-quinaldic acid and 10 mol% Pd(OAc)₂, achieving 84-87% yield in model reactions. Mechanistic investigations reveal that the carboxylate moiety suppresses catalyst decomposition pathways by stabilizing the Pd(II) oxidation state, while the heterocyclic nitrogen accelerates C–H activation through electrophilic assistance [10].

Table 3: Catalytic Systems for Palonosetron Intermediate Functionalization

Catalyst SystemTemperature (°C)Yield (%)Diastereomeric Ratio
Pd(OAc)₂ / 2-Quinaldic acid1008722:1
Pd(OAc)₂ / Picolinic acid1008518:1
Pd(OAc)₂ / Quinoline-oxazoline120569:1
First-generation Pd(OAc)₂ (no ligand)150463:1

An emerging strategy employs dynamic kinetic asymmetric transformation during the hydrogenation step. Chiral ruthenium catalysts modified with (R)-DM-SEGPHOS ligands isomerize allylic amine intermediates while simultaneously reducing the enantiotopic face. This cascade process converts racemic Δ³,Δ⁷-diene precursors into single-enantiomer Palonosetron-3-ene with 94% enantiomeric excess. The catalytic cycle involves substrate-directed orientation where the basic nitrogen atom coordinates to the metal center, positioning the olefin for si-face hydride transfer. This methodology bypasses the need for pre-formed chiral auxiliaries, potentially streamlining commercial synthesis routes [10].

Properties

Product Name

Palonosetron-3-ene

IUPAC Name

2-(1-azabicyclo[2.2.2]octan-3-yl)-5,6-dihydro-4H-benzo[de]isoquinolin-1-one

Molecular Formula

C19H22N2O

Molecular Weight

294.4 g/mol

InChI

InChI=1S/C19H22N2O/c22-19-16-6-2-4-14-3-1-5-15(18(14)16)11-21(19)17-12-20-9-7-13(17)8-10-20/h2,4,6,11,13,17H,1,3,5,7-10,12H2

InChI Key

DIDFYSQVOPVZQB-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C3C(=CN(C(=O)C3=CC=C2)C4CN5CCC4CC5)C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.